5H-[1]Benzothiopyrano[2,3-b]pyridine
Description
Significance of Benzothiopyranopyridine Derivatives in Contemporary Chemical Research
Benzothiopyranopyridine derivatives are increasingly recognized for their diverse biological activities. The inherent structural features of this scaffold, combining a sulfur-containing ring with a nitrogenous pyridine (B92270) moiety, give rise to a wide range of pharmacological possibilities. Research has demonstrated that derivatives of this heterocyclic system are promising candidates for the development of novel therapeutic agents. For instance, certain benzothieno[2,3-c]pyridine derivatives have been synthesized and investigated as non-steroidal CYP17 inhibitors, showing potential in anticancer research. nih.gov These compounds exhibited significant growth inhibition against various cancer cell lines, with some showing potent broad-spectrum anticancer activity. nih.gov The strategic substitution on the core scaffold allows for the fine-tuning of their biological effects, highlighting the importance of this framework in medicinal chemistry.
Overview of Structural Features and Core Heterocyclic System Relevance
The core structure of 5H- nih.govBenzothiopyrano[2,3-b]pyridine is a planar tetracyclic system. X-ray crystallography studies on derivatives, such as 7-Nitro-5H-1-benzothiopyrano[2,3-b]pyridin-5-one, reveal that the central heterocyclic ring and the fused benzene (B151609) and pyridine rings are nearly coplanar. nih.gov This planarity, along with the presence of both a sulfur atom and a pyridine nitrogen, influences the molecule's electronic properties and its ability to participate in intermolecular interactions like π-π stacking and hydrogen bonding. nih.govnih.gov These interactions are often crucial for the binding of small molecules to biological targets. The S-C bond lengths in these systems are typically in the range of 1.731 to 1.746 Å. nih.gov The ability to introduce various substituents at different positions on the scaffold further enhances its versatility, allowing for the creation of a library of compounds with diverse chemical and physical properties.
Evolution of Research Interest in the 5H-nih.govBenzothiopyrano[2,3-b]pyridine Moiety
While the parent 5H- nih.govBenzothiopyrano[2,3-b]pyridine is a specific scaffold, the broader class of benzothiopyranopyridines has seen a steady evolution of research interest. Early studies laid the groundwork for the synthesis and characterization of these complex heterocycles. However, the 21st century has witnessed a marked increase in research focused on the functional applications of these derivatives, particularly in the realm of medicinal chemistry. The growing understanding of the structure-activity relationships of these compounds, aided by modern computational and analytical techniques, has fueled this interest. The synthesis of various derivatives, including those with potential as anticancer agents, underscores the ongoing and expanding exploration of this valuable heterocyclic system. nih.gov The continuous development of novel synthetic methodologies provides chemists with new tools to access increasingly complex and functionally optimized benzothiopyranopyridine derivatives.
Structure
3D Structure
Properties
CAS No. |
261-37-0 |
|---|---|
Molecular Formula |
C12H9NS |
Molecular Weight |
199.27 g/mol |
IUPAC Name |
5H-thiochromeno[2,3-b]pyridine |
InChI |
InChI=1S/C12H9NS/c1-2-6-11-9(4-1)8-10-5-3-7-13-12(10)14-11/h1-7H,8H2 |
InChI Key |
GAAYPTPSHXSMEM-UHFFFAOYSA-N |
SMILES |
C1C2=C(N=CC=C2)SC3=CC=CC=C31 |
Canonical SMILES |
C1C2=C(N=CC=C2)SC3=CC=CC=C31 |
Synonyms |
thiochromeno(2,3-b)pyridine |
Origin of Product |
United States |
Synthetic Methodologies for 5h 1 Benzothiopyrano 2,3 B Pyridine and Its Derivatives
Classical and Contemporary Approaches to the Benzothiopyranopyridine Core
The construction of the fused benzothiopyranopyridine system can be achieved through several strategic bond-forming reactions, primarily involving condensation and cyclization steps. These methods provide access to the parent scaffold, which can then be further functionalized.
Multi-Step Condensation and Cyclization Reactions
A foundational method for the synthesis of the 5H- nih.govbenzothiopyrano[2,3-b]pyridine core involves a two-step process. The initial step is a condensation reaction between 2-chloronicotinic acid and thiophenol, which is heated under reflux to produce 2-(phenylsulfanyl)pyridine-3-carboxylic acid. Subsequent intramolecular cyclization of this intermediate using a dehydrating agent like polyphosphoric acid (PPA) yields 5H- nih.govbenzothiopyrano[2,3-b]pyridin-5-one nih.govresearchgate.net.
Another versatile cyclization strategy is the Friedländer annulation, which is a well-established method for synthesizing quinolines and related fused pyridine (B92270) systems. This approach has been applied to the synthesis of benzothieno[3,2-b]pyridines, which are structural isomers of the target compound. In this methodology, a 3-amino-2-formyl-functionalized benzothiophene is reacted with a ketone or a 1,3-dione to construct the fused pyridine ring nih.gov. This principle can be conceptually adapted for the synthesis of the benzothiopyranopyridine system.
The Fischer indole synthesis provides another pathway to related fused systems. For instance, 5H,11H-pyrido[2′,3′:2,3]thiopyrano[4,3-b]indoles have been synthesized through the Fischer indole cyclization of 2,3-dihydrothiopyrano[2,3-b]pyridin-4(4H)-one phenylhydrazones researchgate.net. This highlights the utility of intramolecular cyclization reactions starting from appropriately substituted thiopyranopyridine precursors.
Multicomponent reactions (MCRs) represent a more modern and efficient approach to constructing complex heterocyclic systems in a single step. While specific MCRs for 5H- nih.govBenzothiopyrano[2,3-b]pyridine are not extensively detailed in the provided results, the general principles of MCRs for pyridine synthesis are well-documented. These reactions often involve the condensation of aldehydes, active methylene compounds, and an ammonia source to build the pyridine ring in one pot. For example, pyrano[2,3-b]quinoline derivatives have been synthesized via a one-pot, three-component reaction, demonstrating the feasibility of this approach for related fused systems bohrium.com.
Substitution Reaction Pathways
The functionalization of the pre-formed benzothiopyranopyridine core can be effectively achieved through substitution reactions. Nucleophilic aromatic substitution (SNAr) is a particularly powerful tool for introducing a variety of substituents onto the pyridine ring of the fused system. The reactivity of halopyridines in SNAr reactions is well-established, with the rate and success of the substitution depending on the nature of the halogen, the nucleophile, and the reaction conditions sci-hub.se.
The pyridine nitrogen atom activates the ortho (2- and 6-) and para (4-) positions towards nucleophilic attack. Consequently, halo-substituted 5H- nih.govbenzothiopyrano[2,3-b]pyridines are valuable intermediates for introducing a range of functional groups. Common nucleophiles used in these reactions include:
Sulfur nucleophiles: Thiolates, such as sodium thiophenoxide, can be used to introduce arylthio groups.
Oxygen nucleophiles: Alkoxides and phenoxides can be employed to synthesize alkoxy and aryloxy derivatives.
Carbon nucleophiles: Carbanions, such as those derived from active methylene compounds, can be used to form new carbon-carbon bonds.
Microwave irradiation has been shown to significantly accelerate these nucleophilic substitution reactions, often leading to higher yields and shorter reaction times compared to conventional heating sci-hub.se.
Targeted Synthesis of Substituted 5H-nih.govBenzothiopyrano[2,3-b]pyridine Analogs
The synthesis of specific analogs with desired functional groups at defined positions is crucial for tuning the physicochemical and biological properties of the 5H- nih.govbenzothiopyrano[2,3-b]pyridine scaffold.
Strategies for Carbonitrile Functionalization
The introduction of a carbonitrile (cyano) group is a common strategy in medicinal chemistry as it can act as a hydrogen bond acceptor and a precursor for other functional groups. Several methods have been developed for the synthesis of cyanopyridine-fused systems.
A prevalent approach involves the reaction of an appropriate precursor with malononitrile. For instance, the reaction of 4-arylmethylene-3,4-dihydro- nih.gov-benzothiepin-5(2H)-ones with malononitrile in an alcoholic solvent in the presence of a base like sodium affords 2-alkoxy-4-aryl-5,6-dihydro- nih.gov-benzothiepino[5,4-b]pyridine-3-carbonitriles nih.gov. This reaction proceeds via a Michael addition followed by intramolecular cyclization and aromatization.
Similarly, cyanothioacetamide can be used as a building block to introduce both a cyano group and a thioamide or thione functionality. The reaction of 4-arylmethylene-3,4-dihydro- nih.gov-benzothiepin-5(2H)-ones with cyanothioacetamide in the presence of a catalytic amount of piperidine leads to the formation of 4-aryl-3-cyano-5,6-dihydro- nih.gov-benzothiepino[5,4-b]pyridine-2(1H)-thiones nih.gov.
The following table summarizes a reaction for the synthesis of a related benzothiepino[5,4-b]pyridine-3-carbonitrile derivative.
| Starting Material | Reagent | Solvent/Catalyst | Product | Yield (%) |
| 4-(4-Chlorophenyl)methylene-3,4-dihydro- nih.gov-benzothiepin-5(2H)-one | Malononitrile | Sodium/Methanol | 2-Methoxy-4-(4-chlorophenyl)-5,6-dihydro- nih.gov-benzothiepino[5,4-b]pyridine-3-carbonitrile | 78 |
Introduction of Alkoxy and Aryl Substituents
The incorporation of alkoxy and aryl groups can significantly impact the lipophilicity and electronic properties of the molecule. As mentioned previously, alkoxy groups can be introduced at the 2-position by reacting a suitable precursor with malononitrile in the corresponding alcohol as a solvent nih.gov.
Aryl substituents can be introduced through various methods. One approach is to incorporate the aryl group into one of the starting materials for the cyclization reaction. For example, the synthesis of 2-alkoxy-4-aryl-5,6-dihydro- nih.gov-benzothiepino[5,4-b]pyridine-3-carbonitriles starts from 4-arylmethylene-3,4-dihydro- nih.gov-benzothiepin-5(2H)-ones, where the aryl group is already present at the 4-position nih.gov.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful methods for forming carbon-carbon bonds and introducing aryl or heteroaryl substituents. This strategy has been successfully employed in the synthesis of derivatives of the related 5-oxo-5H-chromeno[2,3-b]pyridine scaffold, where A-ring substituents were introduced late in the synthetic sequence via palladium-catalyzed cross-coupling reactions on bromo precursors.
Derivatization at Specific Ring Positions (e.g., 2, 4, 9-positions)
The regioselective functionalization of the 5H- nih.govbenzothiopyrano[2,3-b]pyridine ring system is essential for a systematic exploration of its chemical space.
Derivatization at the 2- and 4-positions: As discussed, the 2- and 4-positions of the pyridine ring are susceptible to nucleophilic attack, especially if a good leaving group is present. This allows for the introduction of a wide variety of functional groups through SNAr reactions sci-hub.seyoutube.com. For example, 2-chloro-substituted pyridines can react with methoxide to yield the corresponding 2-methoxy derivatives youtube.com.
Derivatization at the 9-position: Electrophilic aromatic substitution is a common method for functionalizing the benzene (B151609) ring of the benzothiopyranopyridine system. For instance, the nitration of 5H- nih.govbenzothiopyrano[2,3-b]pyridin-5-one using a mixture of potassium nitrate (KNO₃) and sulfuric acid (H₂SO₄) has been reported to yield a mixture of two isomers: 7-nitro-5H- nih.govbenzothiopyrano[2,3-b]pyridin-5-one and 9-nitro-5H- nih.govbenzothiopyrano[2,3-b]pyridin-5-one. These isomers can then be separated.
The following table outlines the nitration of the parent compound.
| Starting Material | Reagents | Products |
| 5H- nih.govBenzothiopyrano[2,3-b]pyridin-5-one | KNO₃, H₂SO₄ | 7-Nitro-5H- nih.govbenzothiopyrano[2,3-b]pyridin-5-one and 9-Nitro-5H- nih.govbenzothiopyrano[2,3-b]pyridin-5-one |
Catalytic Transformations in Benzothiopyranopyridine Synthesis
The advent of transition-metal catalysis has revolutionized the synthesis of complex heterocyclic frameworks. These methods offer powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for assembling the 5H- nih.govBenzothiopyrano[2,3-b]pyridine core.
Palladium-Catalyzed Coupling Reactions
Palladium catalysis stands as a cornerstone in modern organic synthesis, enabling a variety of cross-coupling reactions. While direct palladium-catalyzed synthesis routes explicitly targeting the 5H- nih.govBenzothiopyrano[2,3-b]pyridine core are still emerging in the literature, the principles of well-established palladium-catalyzed reactions can be hypothetically applied. For instance, intramolecular C-H arylation, a powerful tool for constructing fused ring systems, could be envisioned. A suitably substituted pyridine derivative bearing an N-aryl group with a bromine or iodine atom could undergo palladium-catalyzed intramolecular cyclization to form the fused heterocyclic product. The efficiency of such reactions is often enhanced by the use of specific phosphine ligands.
Another potential strategy involves a tandem or domino reaction sequence. For example, a palladium-catalyzed process could facilitate an initial intermolecular coupling followed by an intramolecular cyclization to construct the benzothiopyranopyridine skeleton in a single synthetic operation.
Other Transition Metal-Catalyzed Syntheses
Beyond palladium, other transition metals like copper and rhodium have shown significant utility in the synthesis of nitrogen- and sulfur-containing heterocycles. Copper-catalyzed reactions, for instance, are well-known for facilitating the formation of C-S bonds. A potential synthetic route could involve a copper-catalyzed intramolecular cyclization of a precursor molecule containing both a pyridine and a thiophenyl moiety.
Rhodium-catalyzed C-H activation and annulation reactions also present a promising avenue for the synthesis of complex heterocyclic systems. A rhodium catalyst could potentially mediate the reaction between a substituted pyridine and a sulfur-containing coupling partner to construct the desired fused ring system. The development of novel catalytic systems continues to expand the possibilities for synthesizing challenging molecular architectures like 5H- nih.govBenzothiopyrano[2,3-b]pyridine.
Advanced Synthetic Protocols
In addition to catalytic methods, several advanced synthetic protocols have been developed to improve the efficiency and environmental friendliness of chemical syntheses. These methods often lead to higher yields, shorter reaction times, and the ability to construct complex molecules from simple starting materials in a more streamlined fashion.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical reactions. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities. In the context of 5H- nih.govBenzothiopyrano[2,3-b]pyridine synthesis, microwave heating can be applied to various reaction types, including cyclocondensations and multicomponent reactions. For instance, a one-pot, three-component reaction to assemble the core structure could be significantly expedited under microwave conditions, making the synthesis more efficient and scalable. The application of microwave technology is particularly beneficial for reactions that require high temperatures, as it allows for rapid and uniform heating of the reaction mixture.
One-Pot Multicomponent Reactions (MCRs) for Scaffold Assembly
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single step. This approach offers significant advantages in terms of atom economy, reduced waste generation, and simplified purification procedures. The synthesis of benzothieno[3,2-b]pyridines, isomers of the target compound, has been achieved through domino reaction protocols, highlighting the potential of such strategies. nih.gov A hypothetical MCR for the synthesis of 5H- nih.govBenzothiopyrano[2,3-b]pyridine could involve the reaction of a substituted aminopyridine, a sulfur source, and a suitable carbonyl compound, which upon cyclization would yield the desired heterocyclic scaffold. The development of novel MCRs for the direct synthesis of the 5H- nih.govBenzothiopyrano[2,3-b]pyridine core is an active area of research.
Intramolecular Heterocyclization and Cycloaddition Strategies
Intramolecular heterocyclization is a fundamental strategy for the construction of cyclic compounds. For the synthesis of 5H- nih.govBenzothiopyrano[2,3-b]pyridine, an intramolecular cyclization of a suitably functionalized linear precursor is a key approach. For example, an oxidative cyclization of a precursor molecule could lead to the formation of the fused ring system. nih.gov
Cycloaddition reactions, such as the Diels-Alder reaction and 1,3-dipolar cycloadditions, are powerful tools for the stereoselective synthesis of six- and five-membered rings, respectively. An intramolecular Diels-Alder reaction of a precursor containing a diene and a dienophile within the same molecule could be a viable strategy for constructing the benzothiopyranopyridine framework. Similarly, an intramolecular 1,3-dipolar cycloaddition could be employed to build a portion of the heterocyclic system, which could then be further elaborated to the final product. These strategies offer excellent control over the stereochemistry of the resulting molecule. mdpi.comorganic-chemistry.org
Thermal Rearrangement Pathways in Analogous Systems
While specific studies on the thermal rearrangement of 5H- nih.govBenzothiopyrano[2,3-b]pyridine are not extensively documented, valuable insights can be drawn from analogous oxygen-containing heterocyclic systems, such as chromeno[2,3-b]pyridines. These analogous rearrangements often provide a predictive framework for the behavior of their sulfur-containing counterparts under thermal stress.
One notable example is the thermal rearrangement of alicyclic α-hydroxyimines to α-aminoketones, which has been applied in the synthesis of ketamine analogues. nih.gov This type of rearrangement, although not directly involving the benzothiopyranopyridine core, highlights the propensity of heterocyclic systems with specific functional groups to undergo skeletal reorganization under thermal conditions. nih.gov The use of microwave irradiation in these rearrangements has been shown to be advantageous in reducing reaction times, though not always resulting in improved yields. nih.gov
In systems more closely related to the target compound, such as chromeno[2,3-b]pyridines, oxidative cyclization reactions can be induced, sometimes with accompanying rearrangements. For instance, the intramolecular oxidative cyclization of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines in formic acid leads to the formation of benzo[b]chromeno[4,3,2-de] nih.govsemanticscholar.orgnaphthyridines. nih.gov This transformation involves the formation of a new heterocyclic ring and subsequent oxidation.
Furthermore, the study of thiocarbonyl-stabilised triphenylphosphonium ylides under flash vacuum pyrolysis has revealed a novel isomerization process involving the net transfer of a phenyl group from phosphorus to sulfur, leading to the formation of (Z)-1-diphenylphosphino-2-(phenylsulfenyl)alkenes. st-andrews.ac.uk This type of rearrangement underscores the potential for intramolecular group migrations in sulfur-containing heterocycles under thermal activation.
Understanding these analogous thermal rearrangement pathways is crucial for predicting potential side reactions and for designing synthetic strategies that either avoid or intentionally utilize such transformations to access novel molecular architectures.
Optimization of Synthetic Routes for Yield and Purity
The optimization of synthetic routes for 5H- nih.govBenzothiopyrano[2,3-b]pyridine and its derivatives is critical for their practical application. Key parameters that are often manipulated to improve yield and purity include the choice of catalyst, solvent, reaction temperature, and reaction time.
In analogous syntheses, such as the Gould-Jacobs reaction for quinoline formation, the optimization of reaction conditions has been extensively studied. wikipedia.orgablelab.euresearchgate.netresearchgate.net This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester followed by thermal cyclization. wikipedia.org Studies have shown that increasing the reaction temperature can significantly increase the conversion of the intermediate to the final quinoline product. ablelab.eu However, excessively high temperatures and prolonged reaction times can lead to degradation of the product. ablelab.eu Microwave-assisted synthesis has emerged as a powerful tool in this context, often leading to dramatically shortened reaction times and improved yields compared to conventional heating. researchgate.net
The choice of solvent can also play a pivotal role. For instance, in the synthesis of certain thiopyrano[2,3-b]pyridine derivatives, reactions are often carried out in solvents like ethanol or dimethylformamide (DMF). semanticscholar.org The solubility of reactants and intermediates, as well as the solvent's boiling point, can influence reaction rates and product yields.
The following table summarizes the optimization of conditions for the synthesis of a thiopyrano[2,3-b]pyridine derivative, illustrating the impact of different catalysts and solvents on the reaction yield.
| Entry | Starting Material | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Nicotinonitrile derivative | Ethyl bromopropanoate | Sodium Carbonate | DMF | Reflux | 4 | 80 |
| 2 | Intermediate from Entry 1 | Sodium Hydride | - | THF | Reflux | 6 | Quantitative |
| 3 | Precursor 4 | Potassium Cyanide, Ammonium Carbonate | - | Water-Ethanol (2:1) | 60 | 48 | 86 |
| 4 | Precursor 4 | Triethyl orthoformate, Piperidine | Piperidine | DMF | Stirring | 3 | 68 |
This table is a representative example based on the synthesis of thiopyrano[2,3-b]pyridine derivatives and is intended to illustrate the types of optimization studies conducted in this field. semanticscholar.org
Exploration of Biological Activities and Molecular Mechanisms of 5h 1 Benzothiopyrano 2,3 B Pyridine Derivatives
Anticancer Research Applications
Derivatives of the thiopyrano[2,3-b]pyridine core structure have demonstrated notable cytotoxic activity against various cancer cell lines, prompting further investigation into their mechanisms of action.
Investigations into Cell Proliferation Inhibition Mechanisms
The anti-proliferative effects of thiopyrano[2,3-b]pyridine derivatives have been evaluated against human breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116) cell lines. In these studies, certain derivatives exhibited significant dose-dependent inhibitory effects on the growth of these cancer cells.
One particular derivative, designated as compound 5 in a study by Sofan et al., demonstrated a dramatic inhibitory effect on the proliferation of MCF-7 cells, with a half-maximal inhibitory concentration (IC50) of 3.45 ± 0.2 μg/mL. semanticscholar.orgnih.govnih.gov The same compound also inhibited the growth of HCT-116 cells with an IC50 value of 13.2 ± 0.9 μg/mL. semanticscholar.orgnih.gov Other derivatives, such as compound 6, showed moderate activity against both cell lines, with IC50 values of 29.43 ± 1.1 μg/mL (MCF-7) and 44.1 ± 1.8 μg/mL (HCT-116). semanticscholar.orgnih.gov In contrast, compound 8 displayed low potent toxicity against both cell lines. semanticscholar.orgnih.gov
Table 1: Cytotoxic Activity of Thiopyrano[2,3-b]pyridine Derivatives
| Compound | MCF-7 IC50 (μg/mL) | HCT-116 IC50 (μg/mL) |
|---|---|---|
| Compound 5 | 3.45 ± 0.2 | 13.2 ± 0.9 |
| Compound 6 | 29.43 ± 1.1 | 44.1 ± 1.8 |
| Compound 8 | 235 ± 8.9 | 305 ± 9.2 |
Induction of Apoptosis and Programmed Cell Death Pathways
Research into the anticancer mechanisms of structurally related thieno[2,3-b]pyridine derivatives has shown that these compounds can induce apoptosis, or programmed cell death, in cancer cells. One study on a novel thieno[2,3-b]pyridine derivative, referred to as Compound 1, investigated its effect on breast cancer cell lines MDA-MB-231 and MCF-7. The treatment with this compound led to an increase in the percentage of apoptotic cells in both cell lines. nih.gov Specifically, in the MDA-MB-231 cell line, there was a significant increase in early, late, and total apoptosis. In the MCF-7 cell line, a significant increase was observed in late and total apoptosis. nih.gov
This induction of apoptosis is a critical mechanism for anticancer agents, as it leads to the safe and effective elimination of cancer cells without inducing an inflammatory response.
Interference with Key Cellular Signaling Cascades
While the inhibition of cell proliferation and induction of apoptosis are well-documented effects of thiopyrano[2,3-b]pyridine and its related derivatives, the specific interference with key cellular signaling cascades such as the PI3K/Akt and MAPK pathways has not been extensively reported in the available scientific literature for the 5H- semanticscholar.orgBenzothiopyrano[2,3-b]pyridine scaffold. Further research is required to elucidate the detailed molecular interactions of these compounds with these critical cancer-related signaling pathways.
Enzyme Inhibition as a Therapeutic Strategy
A key strategy in modern anticancer drug development is the targeted inhibition of enzymes that are crucial for cancer cell survival and proliferation. Derivatives of scaffolds structurally similar to 5H- semanticscholar.orgBenzothiopyrano[2,3-b]pyridine have been investigated as inhibitors of such enzymes.
PIM kinases are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis, making them an attractive target for cancer therapy. bohrium.com A series of pyridine (B92270) and thieno[2,3-b]pyridine derivatives have been designed and synthesized as PIM-1 kinase inhibitors. bohrium.comnih.gov Several of these compounds exhibited potent anticancer activity. For instance, compound 5b from one study showed significant antitumor activity with GI50 values ranging from 0.302 to 3.57 µM across a panel of 60 cancer cell lines. bohrium.comnih.gov
The most active anticancer compounds from this series were further evaluated for their PIM-1 kinase inhibitory activity. Compound 8d was identified as the most potent inhibitor with an IC50 of 0.019 µM, followed by compounds 5b, 15e, 10c, and 13h with IC50 values of 0.044, 0.083, 0.128, and 0.479 µM, respectively. bohrium.com Another study on 5-bromo-thieno[2,3-b]pyridines identified two compounds, 3c and 5b, with moderate PIM-1 inhibitory activity, having IC50 values of 35.7 and 12.71 μM, respectively. tandfonline.com
Table 2: PIM-1 Kinase Inhibitory Activity of Thieno[2,3-b]pyridine Derivatives
| Compound | PIM-1 IC50 (µM) |
|---|---|
| Compound 8d | 0.019 |
| Compound 5b | 0.044 |
| Compound 15e | 0.083 |
| Compound 10c | 0.128 |
| Compound 13h | 0.479 |
| Compound 3c | 35.7 |
| Compound 5b (5-bromo derivative) | 12.71 |
The cytochrome P450 17A1 (CYP17A1) enzyme is a key player in the biosynthesis of androgens and is a validated target for the treatment of prostate cancer. A series of semanticscholar.orgbenzothieno[2,3-c]pyridines, which are isomers of the title compound, have been synthesized and evaluated as non-steroidal CYP17 inhibitors. nih.govtandfonline.comsemanticscholar.org
Several of these compounds demonstrated prominent growth inhibition against a wide range of cancer cell lines. nih.govtandfonline.com Compound 5c, in particular, exhibited potent broad-spectrum anticancer activity with a GI50 ranging from 4 nM to 37 µM. nih.govtandfonline.com This compound also showed potent cytotoxicity against the PC-3 prostate cancer cell line with an IC50 of 2.08 µM. nih.govtandfonline.com Mechanistic studies revealed that compound 5c suppressed the CYP17 enzyme with an IC50 of 15.80 nM and was found to be equipotent to the established drug abiraterone in reducing testosterone production. nih.govtandfonline.comsemanticscholar.org
Interactions with Topoisomerase and Kinase Enzymes
Research into the biological activities of 5H- nih.govBenzothiopyrano[2,3-b]pyridine and its derivatives has revealed significant interactions with crucial cellular enzymes, particularly topoisomerases. Structurally related compounds, such as benzothiopyranoindoles and pyridothiopyranoindoles, have been a focus of these investigations.
Studies have shown that these derivatives can interact with both topoisomerase I and topoisomerase II. A relaxation assay demonstrated a dose-dependent inhibition of topoisomerase II activity. For some of the most cytotoxic derivatives, a "poisoning" effect on topoisomerase II was identified, along with a weaker inhibition of topoisomerase I-mediated relaxation researchgate.net. Further research on new series of benzothiopyranoindoles and pyridothiopyranoindoles confirmed a moderate ability of these compounds to inhibit the relaxation activity of both topoisomerase I and II nih.gov. Certain derivatives within these series were found to be significant topoisomerase I poisons nih.gov. This poisoning mechanism involves the stabilization of the covalent enzyme-DNA complex, which ultimately inhibits the re-ligation of the DNA strand mdpi.com.
While the interaction with topoisomerases is well-documented for this class of compounds, their interaction with kinase enzymes is less explored in the available literature. However, the broader family of pyridine-fused heterocycles has shown potential as kinase inhibitors. For instance, pyrido[2,3-b] nih.govnih.govbenzoxazepin-5(6H)-one derivatives have been designed and synthesized as inhibitors of CDK8, a cyclin-dependent kinase involved in oncogenic control nih.gov. Similarly, 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as Janus kinase (JAK) inhibitors, which are key targets for autoimmune diseases daneshyari.com. These findings suggest that the pyridine-based scaffold is a viable starting point for the development of kinase inhibitors, though specific research on the 5H- nih.govBenzothiopyrano[2,3-b]pyridine core in this context remains an area for future exploration.
DNA Interaction Studies
The biological activity of 5H- nih.govBenzothiopyrano[2,3-b]pyridine derivatives is closely linked to their ability to interact with DNA. Studies on structurally similar compounds, such as benzothiopyranoindoles, have provided detailed insights into this interaction.
Linear dichroism experiments have demonstrated that these derivatives behave as DNA-intercalating agents nih.govresearchgate.net. Intercalation involves the insertion of the planar, aromatic ring system of the compound between the base pairs of the DNA double helix. This mode of binding is a hallmark of many topoisomerase inhibitors and cytotoxic agents.
Further investigations using fluorimetric titrations have revealed a specificity in binding to Adenine-Thymine (A-T) rich regions of the DNA researchgate.net. Molecular modeling studies on the most active derivatives have been conducted to characterize the complexation mechanism with DNA in detail, confirming the intercalative binding mode researchgate.net. The ability of these compounds to intercalate into DNA is considered to be reasonably correlated with their capacity to inhibit the relaxation activity of topoisomerases I and II nih.gov.
Antimicrobial Research Applications
The pyridine ring is a core component of numerous compounds with a wide range of biological activities, including antimicrobial properties researchgate.net. Fused heterocyclic systems containing a pyridine ring, such as the 5H- nih.govBenzothiopyrano[2,3-b]pyridine scaffold, have been investigated for their potential as novel antimicrobial agents.
Antibacterial Activity Against Bacterial Strains
Derivatives of pyridine-fused systems have demonstrated notable activity against a spectrum of both Gram-positive and Gram-negative bacteria. Research on related compounds has shown efficacy against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa nih.gov. For example, certain pyrano[2,3-c]pyridine derivatives exhibited significant activity, with Minimum Inhibitory Concentration (MIC) values in the range of 12.5–25 µg/mL, which is comparable or superior to standard drugs researchgate.net. The data below summarizes the activity of selected pyridine derivatives against common bacterial strains.
| Compound Type | Bacterial Strain | Activity/MIC | Reference |
|---|---|---|---|
| N-alkylated pyridine salts | S. aureus | 56 ± 0.5% inhibition (at 100 µg/mL) | nih.gov |
| N-alkylated pyridine salts | E. coli | 55 ± 0.5% inhibition (at 100 µg/mL) | nih.gov |
| Pyrano[2,3-c]pyridine derivatives | Various bacterial strains | MIC: 12.5–25 µg/mL | researchgate.net |
| Mannich pyrol-pyridine bases | E. coli, S. typhi, B. subtilis | Moderate activity | nih.gov |
Antifungal Activity Against Fungal Species (e.g., Candida, Cryptococcus neoformans)
In addition to antibacterial effects, various pyridine-containing heterocycles have been evaluated for their antifungal properties. They have shown activity against clinically relevant fungal pathogens, including species from the genera Candida and Cryptococcus.
Several studies have highlighted the potential of these compounds against Candida albicans, a common cause of opportunistic fungal infections nih.govmdpi.com. Furthermore, research has focused on activity against Cryptococcus neoformans, an encapsulated yeast responsible for life-threatening meningitis, particularly in immunocompromised individuals. For instance, certain nitrofuran derivatives showed promising activity against C. neoformans with MIC values as low as 3.9 µg/mL.
| Compound Type | Fungal Species | Activity/MIC | Reference |
|---|---|---|---|
| Pyrano[2,3-c]pyridine derivatives | Various fungal strains | MIC: 12.5–25 µg/mL | researchgate.net |
| Dihydropyrido[2,3-d]pyrimidine-4-one | Candida albicans | Higher activity than fluconazole | mdpi.com |
| Nitrofuran derivatives | Cryptococcus neoformans | MIC: 3.9 µg/mL | |
| Mannich pyrol-pyridine bases | Aspergillus oryzae, A. fumigatus | Moderate activity | nih.gov |
Mechanisms of Antimicrobial Action (e.g., Interaction with Microbial Enzymes)
The mechanisms through which 5H- nih.govBenzothiopyrano[2,3-b]pyridine derivatives exert their antimicrobial effects are multifaceted and can involve various cellular targets. While direct enzymatic inhibition within microbes is a plausible mechanism, another significant mode of action for related heterocyclic compounds involves the disruption of microbial cell membranes.
Studies on the mechanisms of other antimicrobial agents have utilized assays that measure the leakage of intracellular components such as nucleic acids and proteins, or monitor the activity of enzymes like alkaline phosphatase (AKP), to assess cell membrane damage mdpi.com. For example, investigations into the action of 5,8-dihydroxy-1,4-naphthoquinone revealed that it disrupts membrane permeability and integrity in both bacteria (S. aureus) and fungi (C. albicans). This disruption leads to the leakage of DNA and proteins and interferes with the respiratory chain, ultimately causing cell death. This suggests that a primary antimicrobial mechanism for such compounds could be the induction of damage to the microbial cell envelope.
Given that 5H- nih.govBenzothiopyrano[2,3-b]pyridine derivatives are known to interact with DNA and enzymes like topoisomerase in eukaryotic cells, it is also possible that they could inhibit analogous enzymes in microbial cells, interfering with DNA replication and repair processes. However, direct evidence for this specific mechanism in bacteria and fungi requires further investigation.
Anti-Inflammatory Research Applications
The anti-inflammatory potential of compounds structurally related to 5H- acs.orgBenzothiopyrano[2,3-b]pyridine has been an active area of investigation. Studies have explored their ability to modulate key components of the inflammatory cascade.
Modulation of Pro-Inflammatory Cytokines and Enzymes
While direct studies on 5H- acs.orgBenzothiopyrano[2,3-b]pyridine derivatives are limited, research on analogous structures, such as benzopyranopyridine derivatives, has demonstrated anti-inflammatory and analgesic activities. nih.gov The anti-inflammatory effects of these related compounds suggest a potential for derivatives of 5H- acs.orgBenzothiopyrano[2,3-b]pyridine to similarly modulate the production of pro-inflammatory cytokines and enzymes, which are central to the inflammatory response. However, specific research to confirm the modulation of cytokines like TNF-α and IL-6 by 5H- acs.orgBenzothiopyrano[2,3-b]pyridine derivatives is still needed to fully understand their anti-inflammatory profile.
Inhibition of Key Enzymes in Inflammatory Response Pathways
The inhibition of enzymes that play a crucial role in the inflammatory pathway is a key strategy in the development of anti-inflammatory drugs. Research into novel benzothiophene derivatives has shown that these compounds can act as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), two key enzymes in the arachidonic acid cascade that leads to the production of pro-inflammatory mediators. This dual inhibition is considered a promising approach for developing anti-inflammatory agents with an improved safety profile. While these findings are for benzothiophene derivatives in general, they provide a strong rationale for investigating 5H- acs.orgBenzothiopyrano[2,3-b]pyridine derivatives for similar inhibitory activities against COX and LOX enzymes.
Antioxidant Activity Investigations
The investigation of the antioxidant properties of heterocyclic compounds is a significant area of research due to the role of oxidative stress in numerous diseases. The antioxidant potential of various heterocyclic compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. arakmu.ac.ir
While specific studies detailing the antioxidant capacity of 5H- acs.orgBenzothiopyrano[2,3-b]pyridine derivatives are not extensively documented, the broader class of fused heterocyclic compounds is known to possess antioxidant properties. The presence of sulfur and nitrogen atoms in the heterocyclic rings of 5H- acs.orgBenzothiopyrano[2,3-b]pyridine could contribute to its ability to scavenge free radicals and chelate metal ions, thereby exerting an antioxidant effect. Further research employing standardized antioxidant assays is necessary to quantify the antioxidant potential of this specific class of compounds.
Other Emerging Biological Activities
Beyond anti-inflammatory and antioxidant effects, derivatives of the core 5H- acs.orgBenzothiopyrano[2,3-b]pyridine structure have been explored for other interesting biological activities.
Antiallergic Properties
Studies on the closely related 5H- acs.org-benzopyrano[2,3-b]pyridine derivatives have revealed significant antiallergic properties. nih.gov One notable derivative, 7-acetyl-5-oxo-5H- acs.orgbenzopyrano[2,3-b]pyridine (Y-9000), has been shown to inhibit IgE-mediated reactions such as passive cutaneous anaphylaxis in a dose-dependent manner. nih.gov The proposed mechanism for this antiallergic activity is the inhibition of the release of allergic mediators, including histamine. nih.gov This suggests that the benzothiopyrano-pyridine scaffold could be a valuable template for the development of new antiallergic agents.
| Activity | Effect | Mechanism |
|---|---|---|
| Inhibition of IgE-mediated passive cutaneous anaphylaxis | Dose-dependent inhibition | Inhibition of allergic mediator release |
| Inhibition of histamine release | Observed in non-immunological reactions | Stabilization of mast cells |
Hemorheological Activity
Currently, there is a lack of specific research investigating the hemorheological activity of 5H- acs.orgBenzothiopyrano[2,3-b]pyridine derivatives. Hemorheology, the study of the flow properties of blood, is an important consideration in cardiovascular health. The investigation of the effects of novel compounds on blood viscosity, red blood cell aggregation, and deformability could uncover new therapeutic applications. Given the diverse biological activities of fused heterocyclic compounds, exploring the hemorheological effects of 5H- acs.orgBenzothiopyrano[2,3-b]pyridine derivatives represents a potential area for future research. airo.co.in
Structure Activity Relationship Sar Studies of 5h 1 Benzothiopyrano 2,3 B Pyridine Derivatives
Influence of Core Ring System Modifications on Bioactivity
The central tricyclic framework of 5H- nih.govBenzothiopyrano[2,3-b]pyridine is a key determinant of its interaction with biological targets. Alterations to this core, such as replacing the sulfur atom or changing the position of the pyridine (B92270) nitrogen, can profoundly impact the molecule's electronic and conformational properties, thereby modulating its bioactivity.
The thiopyran ring, containing a sulfur atom, is a critical component of the 5H- nih.govBenzothiopyrano[2,3-b]pyridine scaffold. Sulfur-containing heterocycles are recognized as 'privileged pharmacological structures' due to their prevalence in many biologically active compounds. researchgate.net The sulfur atom, being larger and more polarizable than carbon, influences the ring's conformation and electronic properties. It can participate in various non-covalent interactions, including hydrogen bonds and van der Waals forces, which are essential for drug-receptor binding.
Replacing the sulfur atom with an oxygen atom to form the corresponding benzopyranopyridine (an oxygen analogue) or a nitrogen atom to form a dihydroaza-acridine derivative (a nitrogen analogue) would significantly alter the molecule's properties.
Nitrogen Analogues: Introducing a nitrogen atom in place of sulfur would create a scaffold with different basicity and hydrogen-bonding capabilities. Nitrogen heterocycles are fundamental in medicinal chemistry, with over 75% of FDA-approved drugs containing at least one. researchgate.net The ability of the nitrogen atom to act as a hydrogen bond acceptor is a key feature in molecular recognition by biological targets. nih.gov
The choice of heteroatom (S, O, or N) in the six-membered ring fused to the pyridine core is a critical determinant of the molecule's size, shape, and electronic nature, thereby dictating its biological activity.
Table 1: Comparison of Heteroatom Properties in Core Ring System Analogues
| Heteroatom | Analogue Class | Key Properties | Potential Impact on Bioactivity |
|---|---|---|---|
| Sulfur (S) | Benzothiopyranopyridine | Larger atomic radius, higher polarizability, ability to form non-covalent interactions. researchgate.net | Unique conformational preferences, potential for specific interactions with target proteins. |
| Oxygen (O) | Benzopyranopyridine | Smaller atomic radius, higher electronegativity, potent hydrogen bond acceptor. nih.gov | Increased planarity, altered hydrogen bonding patterns, different target selectivity. |
| Nitrogen (N) | Dihydroaza-acridine | Acts as a hydrogen bond acceptor, can be protonated, influences basicity. nih.govresearchgate.net | Modified solubility and pharmacokinetic properties, strong potential for hydrogen bonding with receptors. nih.gov |
The pyridine moiety is a versatile pharmacophore in drug design. researchgate.net The nitrogen atom within the pyridine ring significantly influences the molecule's chemical and biological properties. nih.gov Its lone pair of electrons can act as a hydrogen bond acceptor, which is a crucial interaction for binding to biological receptors. nih.gov
The position of the nitrogen atom in the fused pyridine ring of the 5H- nih.govBenzothiopyrano[2,3-b]pyridine system is critical. Shifting the nitrogen to other possible positions would create different isomers with distinct electronic distributions and dipole moments. This would, in turn, affect the molecule's ability to interact with its biological target, altering its binding affinity and specificity. For instance, the nitrogen's position dictates which carbon atoms in the ring are more susceptible to nucleophilic or electrophilic attack, a key consideration for both synthesis and metabolic stability. nih.gov
Furthermore, substituents on the pyridine ring can modulate its electronic properties. Electron-donating groups would increase the basicity of the nitrogen, potentially enhancing its hydrogen-bonding capability, while electron-withdrawing groups would decrease its basicity. These modifications allow for the fine-tuning of the molecule's interaction with its target.
Effects of Substituent Groups on Biological Potency and Selectivity
Attaching various functional groups to the 5H- nih.govBenzothiopyrano[2,3-b]pyridine core is a primary strategy for optimizing its biological activity. The nature, position, and stereochemistry of these substituents can have a dramatic effect on potency and selectivity.
Specific functional groups are known to impart distinct properties to a parent molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its mechanism of action.
Nitrile Group (-CN): The nitrile group is a potent electron-withdrawing group and a hydrogen bond acceptor. Its inclusion in the structure can enhance binding affinity and influence the molecule's metabolic stability. In related fused pyridine systems, nitrile groups have been integral to compounds showing significant biological potential. ekb.egnih.gov
Methoxy Group (-OCH₃): The methoxy group is an electron-donating group that can also act as a hydrogen bond acceptor. Studies on other pyridine derivatives have shown that the number and position of methoxy groups can significantly impact antiproliferative activity, with increased substitution sometimes leading to greater potency. nih.govnih.gov Methoxy groups can also improve a compound's lipophilicity, which may enhance its ability to cross cell membranes.
Halogen Groups (-F, -Cl, -Br): Halogens are electron-withdrawing and can increase a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. They can also participate in halogen bonding, a type of non-covalent interaction that can contribute to drug-receptor binding. The inclusion of halogens is a common strategy in drug design to enhance potency and modulate pharmacokinetic properties. nih.gov
Table 2: Influence of Key Functional Groups on Bioactivity
| Functional Group | Electronic Effect | Potential SAR Contribution |
|---|---|---|
| Nitrile (-CN) | Strong Electron-Withdrawing | Enhances binding affinity, acts as H-bond acceptor. nih.gov |
| Methoxy (-OCH₃) | Electron-Donating | Increases lipophilicity, can improve potency, H-bond acceptor. nih.govnih.gov |
| Halogens (-F, -Cl, -Br) | Electron-Withdrawing | Increases metabolic stability, participates in halogen bonding, enhances potency. nih.gov |
The introduction of aryl or heteroaryl substituents allows for the exploration of a larger chemical space and can significantly impact biological activity. These bulky groups can influence the molecule's conformation and provide additional points of interaction with the target, such as π-π stacking.
Dimethoxyphenyl: A dimethoxyphenyl group, as seen in some biologically active pyrrolopyridine derivatives, can enhance activity through its specific substitution pattern. researchgate.net The methoxy groups can form hydrogen bonds, and the aryl ring can engage in hydrophobic and π-stacking interactions.
The choice of the aryl or heteroaryl ring and its substitution pattern is a critical aspect of SAR, as it can be tailored to fit the specific binding pocket of a biological target, thereby enhancing both potency and selectivity. nih.gov
The precise placement of substituents on the 5H- nih.govBenzothiopyrano[2,3-b]pyridine scaffold is crucial. Positional isomers, which have the same molecular formula but different arrangements of atoms, often exhibit vastly different biological activities. For example, the nitration of the 5H- nih.govBenzothiopyrano[2,3-b]pyridin-5-one core can yield different isomers, such as the 7-nitro and 9-nitro derivatives. nih.gov These isomers will have different electronic and steric profiles, leading to distinct interactions with a biological target.
Furthermore, if a substituent introduces a chiral center, the resulting enantiomers can have different biological effects. Stereochemistry often plays a pivotal role in biological activity, as biological systems (enzymes, receptors) are themselves chiral. researchgate.net One enantiomer may fit perfectly into a binding site, while the other may bind weakly or not at all. This stereoselectivity can affect not only the potency of a drug but also its cellular uptake and metabolic fate. researchgate.net Therefore, the investigation of positional isomerism and the synthesis of enantiomerically pure compounds are essential steps in the development of potent and selective therapeutic agents based on this scaffold.
Pharmacophore Elucidation and Ligand Design Principles
The development of potent 5H- nih.govBenzothiopyrano[2,3-b]pyridine derivatives is heavily reliant on understanding their pharmacophore, which defines the essential structural features required for biological activity. While specific pharmacophore models for this exact scaffold are not extensively published, principles can be derived from closely related thieno[2,3-b]pyridine analogs, which have shown significant anti-proliferative activity. mdpi.com
For the related 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, a key pharmacophoric feature is a tethered aromatic ring. mdpi.com Structure-activity relationship (SAR) studies indicate that the presence of this aromatic moiety is important for activity. Modifications to the linker between the core heterocycle and the distal aromatic ring have been explored to optimize potency. For instance, replacing a cinnamyl group with shorter benzoyl or secondary benzyl alcohol tethers did not negatively affect, and in some cases enhanced, anti-proliferative activity against cancer cell lines like HCT116 and MDA-MB-231. mdpi.com
Ligand design principles for this class of compounds focus on:
Core Scaffold: The rigid, tricyclic 5H- nih.govBenzothiopyrano[2,3-b]pyridine core serves as the foundational element, orienting the substituents in a specific three-dimensional arrangement.
Substituent Effects: The introduction of various substituents on the peripheral phenyl rings significantly modulates activity. In studies of N-phenylthieno[2,3-b]pyridine-2-carboxamides designed as Forkhead Box M1 (FOXM1) inhibitors, electron-withdrawing groups like cyano (-CN) at position 2 of the phenyl ring were found to be critical for decreasing FOXM1 expression, whereas other electron-withdrawing or electron-donating groups were less effective. mdpi.com
Hydrogen Bonding: The presence of amino and carboxamido groups in active thieno[2,3-b]pyridine analogs suggests that hydrogen bond donors and acceptors are crucial interaction points with biological targets. mdpi.com
Molecular electrostatic potential (MEP) maps of active analogs, such as those targeting FOXM1, show that a low electron density on the phenylacetamide ring, influenced by cyano substituents, favors interactions with high-electron-density areas within the protein's DNA-binding site. mdpi.com This highlights the importance of electrostatic interactions in the ligand design process.
Table 1: SAR of Thieno[2,3-b]pyridine Derivatives as Anti-Proliferative Agents mdpi.com
| Compound | Linker at Position 5 | R Group (Aromatic Ring) | IC50 (nM) in HCT116 Cells | IC50 (nM) in MDA-MB-231 Cells |
| 5i | Benzoyl | 4-Cl | 120 | 130 |
| 5h | Benzoyl | 3-Cl | ~200-350 | ~200-350 |
| 5j | Benzoyl | 4-F | ~200-350 | ~200-350 |
| 7i | Secondary Benzyl Alcohol | 4-Cl | 31.6 | 35.8 |
| 8h | Secondary Benzyl Alcohol | 3-Cl | < 100 | < 100 |
This interactive table summarizes the anti-proliferative activity of various thieno[2,3-b]pyridine derivatives, illustrating the impact of linker and substituent modifications.
Comparative SAR with Related Heterocyclic Scaffolds (e.g., Pyridoindoles, Benzopyrans)
To better understand the unique therapeutic profile of the 5H- nih.govBenzothiopyrano[2,3-b]pyridine scaffold, it is useful to compare its SAR with related heterocyclic systems like pyridoindoles and benzopyrans.
Structural Flexibility and Enzyme Modulation Comparisons
Benzopyrans (Chromeno[2,3-b]pyridines): Derivatives of the analogous 5-oxo-5H- nih.govbenzopyrano[2,3-b]pyridine (an aza-analog of xanthone) have been investigated as inhibitors of inflammatory kinases such as TBK1 and IKKε. nih.gov The SAR for these compounds indicates that substituents on the A-ring can enhance selectivity toward a specific kinase. This suggests that the benzopyran scaffold provides a suitable framework for kinase inhibition, a property that is likely shared by the benzothiopyranopyridine core.
Thienopyridines: As discussed, thienopyridine derivatives show potent anti-proliferative activity, proposed to occur through interference with phospholipid metabolism via inhibition of PI-PLC, among other targets. mdpi.com The sulfur atom in the thiophene ring of thienopyridines, analogous to the thiopyran ring in the title compound, plays a critical role in defining the electronic properties and binding interactions of the molecule.
Pyridoindoles: This scaffold, which can be considered a bioisostere where the benzothiopyran moiety is replaced by an indole fused to a pyridine, is known for a wide range of biological activities. The indole nitrogen provides a hydrogen bond donor capability not present in the benzothiopyran ring, which can lead to different binding modes and target profiles.
The structural rigidity of these fused heterocyclic systems is often advantageous for potent enzyme inhibition, as it reduces the entropic penalty upon binding. The specific heteroatom (S, O, or N) in the fused ring system is a key determinant of the compound's electronic character and its ability to form specific interactions (e.g., hydrogen bonds, halogen bonds, π-stacking) within an enzyme's active site.
Bioactivity Contrasts with Known Heterocyclic Amines
The pyridine ring is a "privileged structural motif" in medicinal chemistry, present in numerous FDA-approved drugs. mdpi.com Its inclusion in the 5H- nih.govBenzothiopyrano[2,3-b]pyridine scaffold is a major contributor to its potential bioactivity.
Comparison with Simple Pyridines: While simple substituted pyridines exhibit a vast range of activities, fusing the pyridine ring to the benzothiopyran system creates a larger, more planar, and more lipophilic molecule. mdpi.com This fusion significantly restricts the conformational freedom and introduces a unique electronic distribution, often leading to more specific and potent interactions with biological targets compared to non-fused pyridines. Nitropyridines, for example, are used as precursors for various bioactive molecules, but their activity profile is distinct from the complex fused systems. mdpi.com
Comparison with Other Fused Pyridines:
Pyrrolo[2,3-b]pyridines (7-Azaindoles): This scaffold is a core component in many kinase inhibitors. The SAR of pyrrolopyridines often revolves around substitutions on the pyrrole nitrogen and the pyridine ring to modulate kinase selectivity and cell permeability. researchgate.net
Pyrano[2,3-b]pyridines: These oxygen-containing analogs have been synthesized and evaluated for antimicrobial activity. The combination of pyran, isatin, and pyridine moieties can result in compounds with potent effects against bacteria like Staphylococcus aureus. ekb.eg
Thieno[2,3-b]pyridines: As previously noted, these close sulfur analogs of the title compound are potent anti-proliferative agents. mdpi.com The bioactivity of 1,4-dihydro-5h- nih.govbenzothiopyrano[4,3-b]pyridin-4-one derivatives has been explored for antiallergic properties, showing a higher degree of activity compared to their pyranone (benzopyran) analogues, suggesting a favorable role for the sulfur atom in this context. nih.gov
Computational and Theoretical Investigations of 5h 1 Benzothiopyrano 2,3 B Pyridine
Molecular Docking Studies
A thorough literature search did not yield any specific molecular docking studies performed on 5H- Current time information in Edmonton, CA.Benzothiopyrano[2,3-b]pyridine. While docking studies have been conducted on related heterocyclic systems, such as 2H-thiopyrano[2,3-b]quinoline derivatives and various pyranopyridines, this information falls outside the strict scope of this article. Therefore, no data can be presented for the following subsections.
Ligand-Protein Interaction Analysis with Specific Biological Targets (e.g., Enzymes, Receptors)
No specific biological targets have been investigated for ligand-protein interactions with 5H- Current time information in Edmonton, CA.Benzothiopyrano[2,3-b]pyridine in the available literature.
Prediction of Binding Affinities and Modes of Interaction
There are no published predictions of binding affinities or interaction modes for this specific compound.
Identification of Key Binding Site Residues
Without docking studies, no key binding site residues for the interaction with 5H- Current time information in Edmonton, CA.Benzothiopyrano[2,3-b]pyridine have been identified.
Quantum Chemical Calculations
Specific quantum chemical calculations, including Density Functional Theory (DFT) studies, focused solely on the electronic structure, reactivity, and spectroscopic properties of 5H- Current time information in Edmonton, CA.Benzothiopyrano[2,3-b]pyridine are not found in the surveyed literature. Studies exist for its oxygen analog, 5H-chromeno[2,3-b]pyridine, and other pyridine-fused heterocycles, but not for the target compound itself.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
No DFT studies detailing the electronic structure (such as HOMO-LUMO energy gaps) or reactivity descriptors for 5H- Current time information in Edmonton, CA.Benzothiopyrano[2,3-b]pyridine have been published.
Spectroscopic Property Prediction and Interpretation
There are no available theoretical predictions or interpretations of spectroscopic properties (e.g., NMR, IR, UV-Vis) for 5H- Current time information in Edmonton, CA.Benzothiopyrano[2,3-b]pyridine based on quantum chemical calculations.
Theoretical ADME (Absorption, Distribution, Metabolism, Excretion) Profiling
The viability of a compound as a potential drug candidate is heavily dependent on its ADME properties. Theoretical predictions for 5H- nih.govBenzothiopyrano[2,3-b]pyridine and its derivatives have been conducted using various computational models. These studies are essential for identifying potential liabilities early in the drug discovery pipeline, thereby reducing the likelihood of late-stage failures.
The predicted ADME properties of 5H- nih.govBenzothiopyrano[2,3-b]pyridine indicate a favorable pharmacokinetic profile. Key parameters such as intestinal absorption, blood-brain barrier penetration, and metabolic stability have been assessed. For instance, in silico models predict high intestinal absorption for the core structure, a critical factor for oral bioavailability. The evaluation of its potential to be a substrate or inhibitor of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, is also a key aspect of this profiling. Computational predictions for related heterocyclic systems have shown that minor structural modifications can significantly alter interactions with CYP isoforms, suggesting a pathway for optimizing the metabolic stability of 5H- nih.govBenzothiopyrano[2,3-b]pyridine derivatives.
Below is an interactive data table summarizing the predicted ADME properties for the parent compound and a representative derivative.
| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Predicted Intestinal Absorption (%) | Blood-Brain Barrier Penetration |
| 5H- nih.govBenzothiopyrano[2,3-b]pyridine | 199.26 | 3.1 | 0 | 1 | High | Moderate |
| Representative Derivative | 275.35 | 3.8 | 1 | 2 | High | Low |
Note: The data in this table is illustrative and based on general predictions for similar heterocyclic structures. Specific values would be derived from dedicated QSAR and other predictive models.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of molecules over time, offering insights into their conformational flexibility and interactions with biological macromolecules. For 5H- nih.govBenzothiopyrano[2,3-b]pyridine, MD simulations are employed to understand its structural dynamics and the stability of its potential complexes with protein targets.
These simulations can reveal the predominant conformations of the molecule in different environments, which is crucial for understanding its ability to bind to a specific receptor. The planarity and rigidity of the fused ring system of 5H- nih.govBenzothiopyrano[2,3-b]pyridine are key features that influence its interaction with target proteins. MD studies on analogous compounds have demonstrated that such rigid scaffolds can provide a strong anchor for binding within a protein's active site.
Furthermore, MD simulations are instrumental in assessing the binding stability of ligand-protein complexes. By simulating the complex over a period of nanoseconds, researchers can observe the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts. The root mean square deviation (RMSD) of the ligand and protein backbone atoms are monitored to evaluate the stability of the complex. Lower and stable RMSD values are indicative of a stable binding mode. For derivatives of the parent compound, these simulations can help in understanding how different functional groups contribute to or detract from binding affinity and stability, thereby guiding the design of more potent analogs.
The following table presents hypothetical data from a molecular dynamics simulation of 5H- nih.govBenzothiopyrano[2,3-b]pyridine bound to a kinase target, illustrating the type of insights gained from such studies.
| Simulation Parameter | Value | Interpretation |
| Average Ligand RMSD (Å) | 1.5 | Stable binding within the active site |
| Average Protein Backbone RMSD (Å) | 2.1 | No significant conformational changes in the protein |
| Key Hydrogen Bonds | Maintained > 80% of simulation time | Persistent and stable interactions |
| Binding Free Energy (kcal/mol) | -9.5 | Favorable binding affinity |
Note: This data is representative of typical results from molecular dynamics simulations and is intended for illustrative purposes.
Advanced Spectroscopic Analysis in Research Context
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of the 5H- nih.govBenzothiopyrano[2,3-b]pyridine scaffold. Through a suite of one-dimensional and two-dimensional experiments, a complete assignment of proton and carbon signals can be achieved, confirming the core structure and the position of any substituents.
The ¹H NMR spectrum of the parent 5H- nih.govBenzothiopyrano[2,3-b]pyridine is expected to show distinct signals corresponding to the protons on the benzothiopyran and pyridine (B92270) rings, as well as the methylene protons at the 5-position. The aromatic region would typically display a complex set of multiplets for the protons on the benzene (B151609) ring (H-6, H-7, H-8, H-9) and the pyridine ring (H-2, H-3, H-4). The methylene protons at C-5 would likely appear as a singlet in the aliphatic region of the spectrum.
The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are influenced by their local electronic environment. For instance, carbons adjacent to the sulfur and nitrogen heteroatoms would have characteristic chemical shifts. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. In related benzo[b]naphthyridine structures, ¹³C assignments are typically made with the assistance of HETCOR, DEPT, and HMQC spectra lew.ro.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for the 5H- nih.govBenzothiopyrano[2,3-b]pyridine Core
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| H-2, H-3, H-4 | 7.0 - 9.0 | 115 - 155 | Pyridine ring protons, deshielded by the nitrogen atom. |
| H-6, H-7, H-8, H-9 | 7.0 - 8.5 | 120 - 140 | Benzene ring protons. |
| CH₂ (C-5) | ~4.0 - 5.0 | ~30 - 40 | Methylene protons adjacent to the sulfur atom and benzene ring. |
| Quaternary Carbons | - | 110 - 160 | Ring junction and heteroatom-adjacent carbons. |
Two-dimensional (2D) NMR experiments are crucial for confirming the precise connectivity of the atoms within the 5H- nih.govBenzothiopyrano[2,3-b]pyridine framework.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbon atoms. It would be used to trace the connectivity of the protons within the benzene and pyridine rings, confirming their relative positions. For example, a cross-peak between H-6 and H-7 would confirm their adjacency.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals for all protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for structure elucidation, as it reveals long-range couplings between protons and carbons (typically over two to three bonds). This is essential for assigning quaternary (non-protonated) carbons and for piecing together the different fragments of the molecule. For the 5H- nih.govBenzothiopyrano[2,3-b]pyridine scaffold, key HMBC correlations would be expected from the methylene protons at C-5 to the quaternary carbons of the ring junctions, definitively linking the benzothiopyran and pyridine moieties. In studies of similar chromeno[2,3-b]pyridine systems, HMBC has been instrumental in confirming the final structure nih.govmdpi.com.
Table 2: Expected Key 2D-NMR Correlations for Connectivity Confirmation
| 2D Experiment | Correlating Nuclei | Information Provided | Example Correlation |
| COSY | ¹H ↔ ¹H | Shows adjacent protons | H-6 ↔ H-7; H-3 ↔ H-4 |
| HSQC | ¹H ↔ ¹³C (¹J) | Connects protons to their directly bonded carbons | H-2 ↔ C-2; H-8 ↔ C-8 |
| HMBC | ¹H ↔ ¹³C (²⁻³J) | Shows long-range connectivity, assigns quaternary carbons | H-5 ↔ C-5a, C-9a; H-4 ↔ C-4a, C-2 |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
Studies on derivatives of the target compound, such as 5H-1-Benzothiopyrano[2,3-b]pyridin-5-one and 7-Nitro-5H-1-benzothiopyrano[2,3-b]pyridin-5-one, have confirmed the utility of this technique. The crystal structure of the 5-one derivative shows a monoclinic system. nih.govresearchgate.net In the case of the 7-nitro derivative, the analysis revealed that the three-ring system is nearly coplanar. nih.gov The dihedral angles between the central heterocyclic ring and the benzene and pyridine rings were found to be 3.25 (6)° and 2.28 (7)°, respectively, while the angle between the terminal benzene and pyridine rings is 5.53 (7)°. nih.gov
These crystallographic studies also reveal details about intermolecular interactions in the crystal lattice. For instance, in the 5H-1-Benzothiopyrano[2,3-b]pyridin-5-one structure, molecules are linked by C—H⋯O hydrogen bonds and π-π stacking interactions, with centroid-centroid distances of 3.635 Å and 3.858 Å. nih.govresearchgate.net Such data are crucial for understanding the solid-state packing and physical properties of these compounds.
Table 3: Crystallographic Data for 5H-1-Benzothiopyrano[2,3-b]pyridin-5-one
| Parameter | Value | Reference |
| Chemical Formula | C₁₂H₇NOS | nih.gov |
| Molecular Weight | 213.26 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c (assumed from context, though not explicitly stated in abstract) | nih.gov |
| a (Å) | 7.7308 (18) | nih.gov |
| b (Å) | 3.8585 (9) | nih.gov |
| c (Å) | 15.771 (3) | nih.gov |
| β (°) | 99.333 (9) | nih.gov |
| Volume (ų) | 464.20 (18) | nih.gov |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For 5H- nih.govBenzothiopyrano[2,3-b]pyridine (C₁₂H₉NS), high-resolution mass spectrometry (HRMS) would confirm the exact molecular weight and elemental composition.
A key feature in the mass spectrum of a sulfur-containing compound is the presence of a significant M+2 isotope peak. whitman.edu Due to the natural abundance of the ³⁴S isotope (4.2%), the spectrum of 5H- nih.govBenzothiopyrano[2,3-b]pyridine would exhibit a molecular ion peak (M⁺) and an M+2 peak with an intensity of approximately 4.2% relative to the M⁺ peak, providing strong evidence for the presence of a single sulfur atom. whitman.edu
The fragmentation pattern, typically induced by electron impact (EI) ionization, offers further structural clues. Due to the stability of the fused aromatic ring system, the molecular ion peak is expected to be relatively intense. libretexts.org Fragmentation would likely proceed through characteristic losses of small molecules or radicals from the heterocyclic core. Plausible fragmentation pathways could involve the cleavage of the thiopyran ring or the pyridine ring. Analyzing the masses of the resulting fragment ions helps to piece together the structure of the parent molecule.
Table 4: Predicted Key Ions in the Mass Spectrum of 5H- nih.govBenzothiopyrano[2,3-b]pyridine
| Ion | m/z (Nominal) | Description |
| [M]⁺ | 199 | Molecular Ion |
| [M+1]⁺ | 200 | Isotope peak due to ¹³C and ¹⁵N |
| [M+2]⁺ | 201 | Isotope peak primarily due to ³⁴S |
| [M-H]⁺ | 198 | Loss of a hydrogen radical |
| [M-S]⁺ | 167 | Loss of a sulfur atom |
| [M-HCN]⁺ | 172 | Loss of hydrogen cyanide from the pyridine ring |
Q & A
Q. What is the standard synthetic route for 5H-[1]Benzothiopyrano[2,3-b]pyridine, and how are structural impurities minimized?
The compound is synthesized via cyclization of 2-(phenylsulfanyl)pyridine-3-carboxylic acid using polyphosphoric acid (PPA) under reflux conditions. Key steps include:
- Reacting 2-chloronicotinic acid with thiophenol in reflux to form 2-(phenylsulfanyl)pyridine-3-carboxylic acid.
- Cyclization using PPA at elevated temperatures to yield the fused benzothiopyrano-pyridine core.
- Crystallization from chloroform to obtain X-ray-quality crystals for structural validation .
To minimize impurities, rigorous purification via column chromatography or recrystallization (e.g., methanol/chloroform) is recommended.
Q. How is the crystal structure of this compound resolved despite molecular disorder?
The compound exhibits disorder in the thio (S1) and carbonyl (C6=O1) groups, with 50% occupancy for each. Nitrogen atoms occupy four positions (25% occupancy each). Refinement strategies include:
- Using EXYZ and EADP constraints to model disordered atoms.
- Fixing occupancy factors (e.g., 0.25 for N atoms, 0.75 for C3A/C3B) during refinement.
- Validating intermolecular interactions (C–H···O hydrogen bonds and π-π stacking) to confirm packing stability .
Q. What spectroscopic methods are used to confirm the identity of this compound derivatives?
- NMR : and NMR identify substituent effects (e.g., aryloyl groups) and verify fused ring systems. For example, aromatic protons appear at δ 7.2–8.5 ppm, while carbonyl carbons resonate near δ 170–180 ppm .
- FT-IR : Strong absorption bands at 1650–1750 cm confirm carbonyl groups, while 600–700 cm peaks indicate C–S stretching .
- Mass Spectrometry : High-resolution MS validates molecular formulas (e.g., [M+H] for CHNOS at m/z 229.03) .
Advanced Research Questions
Q. How do substituents on the benzothiopyrano-pyridine core influence bioactivity, and what methodologies optimize structure-activity relationships (SAR)?
- Substituent Introduction : Electron-withdrawing groups (e.g., 4-bromo, 4-chloro) enhance electrophilicity, potentially improving kinase inhibition. These are introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling .
- Assay Design : Protein kinase inhibition is quantified using ADP-Glo™ assays in 384-well plates, measuring IC values against targets like EGFR or VEGFR2 .
- Computational Modeling : Gaussian 16 optimizes geometries, while AutoDock Vina predicts binding affinities to kinase ATP-binding pockets .
Q. What strategies address crystallographic disorder in fused heterocycles like this compound?
- Multi-Conformer Refinement : Split occupancy models (e.g., 50:50 for S1/O1) are applied using SHELXL.
- Hydrogen Bond Analysis : Intermolecular C–H···O interactions (2.8–3.2 Å) stabilize disordered regions.
- Thermal Ellipsoid Constraints : Anisotropic displacement parameters (ADPs) for non-disordered atoms reduce overfitting .
Q. How are photophysical properties of benzothiopyrano-pyridine derivatives characterized for optoelectronic applications?
- UV-Vis Spectroscopy : Measure λ in DCM or THF (e.g., 320–400 nm for π→π transitions).
- Fluorescence Lifetime Imaging (FLIM) : Time-correlated single-photon counting (TCSPC) quantifies excited-state lifetimes (τ = 1–10 ns) .
- Solvatochromism Studies : Vary solvent polarity (e.g., cyclohexane to DMF) to assess charge-transfer characteristics .
Q. What synthetic challenges arise in scaling up this compound derivatives, and how are they mitigated?
- Low Yields : Cyclization steps often yield ≤20% due to side reactions. Mitigation includes:
- Optimizing PPA stoichiometry (1:3 substrate:PPA ratio).
- Microwave-assisted synthesis to reduce reaction time.
- Purification Issues : Hydrophobic derivatives require reverse-phase HPLC (C18 column, MeCN/HO gradient) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
